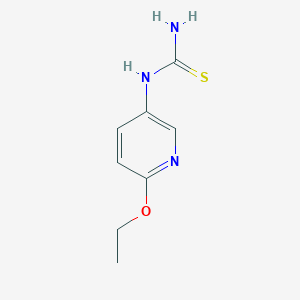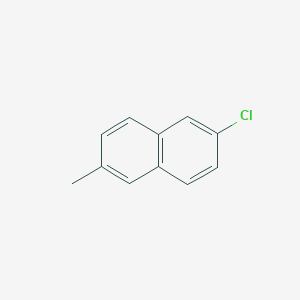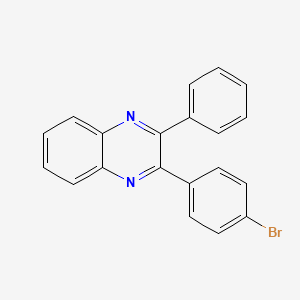
4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one is a compound belonging to the chromone family, which is known for its diverse biological activities. Chromones are a major class of naturally occurring compounds that have been extensively studied due to their potential therapeutic applications. This particular compound features a phenylsulfanyl group at the third position and a hydroxyl group at the second position on the chromen-4-one scaffold.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one typically involves the condensation of appropriate phenols with benzaldehydes, followed by cyclization and introduction of the phenylsulfanyl group. One common method involves the use of chalcones as intermediates, which are then subjected to cyclization reactions to form the chromone core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. The use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, is also a consideration in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions: 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases.
Comparación Con Compuestos Similares
3-Hydroxy-2-phenyl-4H-chromen-4-one: This compound is structurally similar but lacks the phenylsulfanyl group.
2-Phenyl-4H-chromen-4-one: Another related compound that does not have the hydroxyl group at the second position.
Uniqueness: 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one is unique due to the presence of both the hydroxyl and phenylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its ability to interact with various molecular targets and exhibit a broader range of biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C15H10O3S |
|---|---|
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-phenylsulfanylchromen-2-one |
InChI |
InChI=1S/C15H10O3S/c16-13-11-8-4-5-9-12(11)18-15(17)14(13)19-10-6-2-1-3-7-10/h1-9,16H |
Clave InChI |
ZTMBRCRTMABELR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3OC2=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-Benzylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B8782972.png)



![5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8782995.png)
